5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
Description
This compound belongs to the 1,3-oxazole-4-carbonitrile family, characterized by a central oxazole ring substituted with a nitrile group at position 2. Key structural features include:
- Piperazine moiety: A piperazine ring at position 5 of the oxazole, functionalized with a 4-methylbenzoyl group.
- (E)-Styryl group: A trans-configuration phenylethenyl substituent at position 2.
Properties
IUPAC Name |
5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-18-7-10-20(11-8-18)23(29)27-13-15-28(16-14-27)24-21(17-25)26-22(30-24)12-9-19-5-3-2-4-6-19/h2-12H,13-16H2,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIZWSHDNFJZCN-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and rigorous quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound .
Scientific Research Applications
5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
Modifications to the benzoyl group on the piperazine ring significantly influence physicochemical and biological properties:
Key Trends :
Variations in the Ethenyl-Aryl Group
The (E)-styryl group at position 2 of the oxazole is critical for conformational rigidity and target engagement:
Key Trends :
Piperazine and Oxazole Core Modifications
Other analogs feature substitutions on the piperazine or oxazole core:
Recommendations :
- Prioritize enzymatic assays to compare inhibitory potency across analogs.
- Explore co-crystallization studies to elucidate substituent effects on target binding.
Biological Activity
5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound notable for its unique structural features, including a piperazine moiety, an oxazole ring, and a carbonitrile functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N4O, and its structure can be represented as follows:
Key Features
- Piperazine Ring : Known for its diverse pharmacological properties.
- Oxazole Ring : Associated with various biological activities.
- Carbonitrile Group : Enhances reactivity and may contribute to biological activity.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
1. Anticancer Activity
Research suggests that compounds with similar structures can exhibit significant activity against cancer cells by inhibiting specific pathways related to cell proliferation and survival. The interaction of this compound with molecular targets such as enzymes or receptors is crucial for its anticancer activity.
2. Acetylcholinesterase Inhibition
The compound's structure suggests potential efficacy as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. Compounds containing an oxazole ring have been shown to exhibit inhibitory activity against acetylcholinesterase.
3. Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity, indicating that this compound may also possess such properties. Further studies are needed to confirm these effects.
The mechanism of action for this compound primarily involves its interaction with specific biological targets. Upon binding to these targets, it may modulate their activity, leading to various pharmacological effects.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is essential for elucidating its mechanism of action. Initial findings suggest that the piperazine and oxazole components play critical roles in these interactions.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Methylbenzoyl)piperazine | Piperazine ring with a benzoyl substituent | Lacks the oxazole and carbonitrile groups |
| 2-(Phenyl)-1H-imidazo[4,5-b]pyridine | Imidazole ring instead of oxazole | Potentially different biological activity |
| 5-[4-(Trifluoromethyl)phenyl]piperazine | Piperazine with trifluoromethyl substitution | Enhanced lipophilicity and different reactivity |
This table highlights the distinct combination of functionalities in this compound that may confer unique pharmacological properties.
Study on Acetylcholinesterase Inhibitors
A study focusing on coumarin derivatives highlighted the significance of structural modifications in enhancing acetylcholinesterase inhibitory activity. This research suggests that similar modifications in this compound could lead to improved efficacy against neurodegenerative diseases.
Anticancer Activity Research
Research on structurally similar compounds indicates that they can inhibit cancer cell proliferation through various mechanisms. Investigating the specific pathways affected by this compound could reveal its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
